2-(3-Methoxybenzoyl)-4-methylpyridine
Overview
Description
The compound “2-(3-Methoxybenzoyl)-4-methylpyridine” likely belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves the use of reagents such as 3-Methylbenzoic acid .Molecular Structure Analysis
The molecular structure of similar compounds like 2-Methoxybenzoyl chloride has a linear formula of CH3OC6H4COCl .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2-Methoxybenzoyl chloride include a refractive index of 1.572, a boiling point of 128-129 °C/8 mmHg, and a density of 1.146 g/mL at 25 °C .Scientific Research Applications
Crystal Structure Analysis : A study focused on the crystal structure of compounds related to 2-(3-Methoxybenzoyl)-4-methylpyridine, revealing insights into the molecular interactions and arrangements that could be crucial for understanding material properties and reactivity (Qian & Liu, 2012).
Synthesis and Characterization : Research has been conducted on the synthesis of compounds structurally similar to this compound, providing valuable information on their chemical properties and potential applications in various fields (Bai Linsha, 2015).
Molecular Salts and Supramolecular Structures : Studies have investigated the formation of molecular salts and their supramolecular structures involving pyridine derivatives, which can offer insights into the potential uses of this compound in materials science and coordination chemistry (Antony et al., 2018).
Antimicrobial Activity : Research has explored the synthesis of pyridazine derivatives, which share structural elements with this compound, and their potential antibacterial activities, indicating possible applications in the development of new antimicrobial agents (Mohamed, 2007).
Metabolism by Anaerobic Bacteria : A study investigated the metabolism of methoxylated benzoic acids, similar to this compound, by anaerobic bacteria, shedding light on environmental and biotechnological implications (Deweerd et al., 1988).
Computational Chemistry and Molecular Properties : A study on a compound structurally related to this compound, analyzing its molecular properties using computational methods, can provide insights into the electronic structure and reactivity of such molecules (Medetalibeyoğlu et al., 2018).
Hydrogen Bonding and Molecular Assembly : Research on hydrogen-bonded supramolecular associations in organic acid-base salts, including pyridine derivatives, can offer perspectives on how this compound might interact in similar systems (Khalib et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-methoxyphenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-7-15-13(8-10)14(16)11-4-3-5-12(9-11)17-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJOQJCPNNWZAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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